1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
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Overview
Description
1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester: is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of two carboxylic acid groups and a tert-butyl ester group, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives .
Transition metal-catalyzed reactions are also employed, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . These reactions are usually carried out in solvents like DMSO under an oxygen atmosphere to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole core or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-1-carboxylic acid, 1,1-dimethylethyl ester
- 1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) 6-methyl ester
- 1H-Indazole-1-carboxylic acid, 3-iodo-, 1,1-dimethylethyl ester
Uniqueness
1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is unique due to its dual carboxylic acid groups and tert-butyl ester group, which can influence its chemical reactivity and solubility. This makes it a versatile intermediate for the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C13H13N2O4- |
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Molecular Weight |
261.25 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17)/p-1 |
InChI Key |
WXWASFOHAZDMGJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)[O-])C=N1 |
Origin of Product |
United States |
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